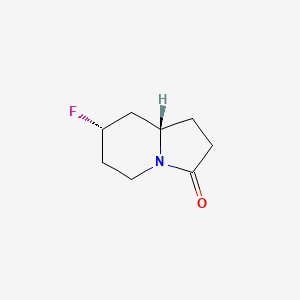

![molecular formula C36H54N2O4S B586058 (3alpha,7E,8xi)-7-[2-(4-Methylbenzene-1-sulfonyl)hydrazinylidene]cholest-5-en-3-yl acetate CAS No. 54201-67-1](/img/structure/B586058.png)

(3alpha,7E,8xi)-7-[2-(4-Methylbenzene-1-sulfonyl)hydrazinylidene]cholest-5-en-3-yl acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

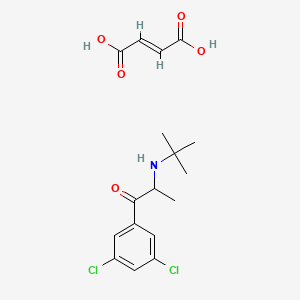

The compound is a derivative of cholest-5-en-3-yl acetate, which is a type of steroid. The “4-Methylbenzene-1-sulfonyl” part refers to a sulfonyl group attached to a methylbenzene (or toluene) ring . The “hydrazinylidene” part suggests the presence of a hydrazine functional group.

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Steroids are typically crystalline solids that are insoluble in water but soluble in organic solvents .Aplicaciones Científicas De Investigación

Steroidal Compound Synthesis and Modifications

Steroidal compounds, such as cholest-5-en-3-yl acetate derivatives, are synthesized and modified to explore their biological activities and potential therapeutic applications. For example, the oxidation of cholesta-5,7-dien-3beta-yl acetate with urea-hydrogen peroxide adduct under various conditions has been studied to obtain key intermediates for the synthesis of biologically active steroids (Musumeci & Sica, 2002). This research demonstrates the importance of steroidal compounds as precursors in synthesizing complex molecules with potential pharmacological effects.

Sulfonyl Hydrazide Chemistry

Sulfonyl hydrazides and their derivatives serve as versatile intermediates in organic synthesis, including the construction of heterocyclic compounds and the modification of steroidal frameworks. The synthesis of sulfonyl azides, for instance, has been explored for diazo transfer reactions to carbonyl compounds, showcasing the utility of sulfonyl groups in chemical transformations (Katritzky, Widyan, & Gyanda, 2008). These methodologies could be applicable in the functionalization of steroidal backbones, including compounds like "(3alpha,7E,8xi)-7-[2-(4-Methylbenzene-1-sulfonyl)hydrazinylidene]cholest-5-en-3-yl acetate," to explore their biological activities or to develop new materials.

Biological Applications and Mechanistic Studies

The incorporation of sulfonyl hydrazide groups into steroidal or other organic frameworks can lead to compounds with significant biological activities. For example, sulfonyl hydrazones derived from 3-formylchromone were found to be effective non-selective inhibitors of monoamine oxidases MAO-A and MAO-B, indicating the potential for therapeutic applications in neurodegenerative diseases and mood disorders (Abid et al., 2017). These findings highlight the potential of chemically modified steroidal compounds in drug discovery and development.

Propiedades

IUPAC Name |

[(3R,7E,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-7-[(4-methylphenyl)sulfonylhydrazinylidene]-1,2,3,4,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H54N2O4S/c1-23(2)9-8-10-25(4)30-15-16-31-34-32(18-20-36(30,31)7)35(6)19-17-28(42-26(5)39)21-27(35)22-33(34)37-38-43(40,41)29-13-11-24(3)12-14-29/h11-14,22-23,25,28,30-32,34,38H,8-10,15-21H2,1-7H3/b37-33-/t25-,28-,30-,31+,32+,34?,35+,36-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBQQZFYOHCDZNN-MLLYIQKQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NN=C2C=C3CC(CCC3(C4C2C5CCC(C5(CC4)C)C(C)CCCC(C)C)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N/N=C\2/C=C3C[C@@H](CC[C@@]3([C@@H]4C2[C@@H]5CC[C@@H]([C@]5(CC4)C)[C@H](C)CCCC(C)C)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H54N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30858490 |

Source

|

| Record name | (3alpha,7E,8xi)-7-[2-(4-Methylbenzene-1-sulfonyl)hydrazinylidene]cholest-5-en-3-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30858490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

610.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3alpha,7E,8xi)-7-[2-(4-Methylbenzene-1-sulfonyl)hydrazinylidene]cholest-5-en-3-yl acetate | |

CAS RN |

54201-67-1 |

Source

|

| Record name | (3alpha,7E,8xi)-7-[2-(4-Methylbenzene-1-sulfonyl)hydrazinylidene]cholest-5-en-3-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30858490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

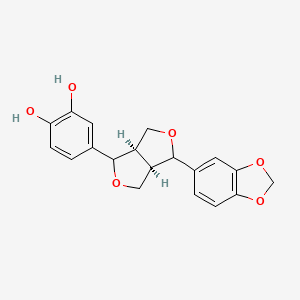

![1,4-Diazabicyclo[4.3.1]decane](/img/structure/B585976.png)

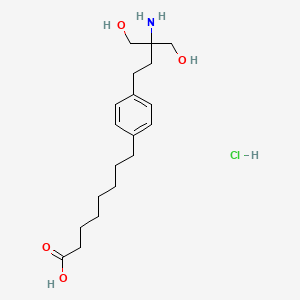

![pyrido[4,3-e][1,2,4]triazin-8(7H)-one](/img/structure/B585986.png)

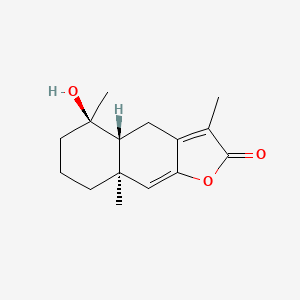

![2-[2-(4-Bromophenoxy)ethyl]-5-ethylpyridine](/img/structure/B585993.png)